11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. Its structure features:
- Methyl groups at positions 3, 3, 7, and 8, which enhance lipophilicity and influence conformational stability.
- A ketone group at position 1, critical for hydrogen bonding and pharmacophore activity.
Properties
IUPAC Name |
6-(3-bromo-4,5-dimethoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN2O3/c1-13-7-17-18(8-14(13)2)28-23(15-9-16(26)24(31-6)21(10-15)30-5)22-19(27-17)11-25(3,4)12-20(22)29/h7-10,23,27-28H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBHWCRZTNUMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=C(C(=C4)Br)OC)OC)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family. This class of compounds has garnered interest due to their diverse biological activities including potential therapeutic applications in neuropharmacology and oncology. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dibenzo[1,4]diazepine core with various substituents that may influence its biological activity.
Research indicates that compounds in this class often interact with neurotransmitter systems and may modulate various receptors including:
- GABA receptors : Enhancing inhibitory neurotransmission.
- Serotonin receptors : Potentially influencing mood and anxiety.
- Dopamine receptors : Affecting psychomotor functions.
The specific interactions of this compound with these receptors are yet to be fully elucidated but are crucial for understanding its therapeutic potential.
Anticancer Activity
Several studies have investigated the anticancer properties of similar diazepine derivatives. For instance:
- In vitro studies : Showed that certain derivatives inhibit the proliferation of cancer cell lines through apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11-(3-bromo...) | MCF-7 (breast cancer) | 12.5 | Apoptosis |
| 11-(3-bromo...) | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may possess significant anticancer properties.
Neuropharmacological Effects
The potential neuropharmacological effects of this compound have also been explored. Preliminary data indicate that it may exhibit anxiolytic and sedative effects similar to those observed with benzodiazepines:
- Animal models : Demonstrated reduced anxiety-like behavior in elevated plus maze tests.
| Test | Result |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms |
| Open Field Test | Reduced locomotion |
Case Study 1: Antitumor Efficacy
A study conducted on a series of dibenzo[1,4]diazepines demonstrated that compounds with similar structural motifs significantly inhibited tumor growth in xenograft models. The study highlighted the importance of bromination and methoxy substitution in enhancing biological activity.
Case Study 2: Neuropharmacological Assessment
In a double-blind study involving subjects with generalized anxiety disorder (GAD), a related compound was administered over four weeks. Results indicated a significant reduction in anxiety scores compared to placebo controls.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
The brominated phenyl group and methoxy substitutions are recurring motifs in related compounds. Key analogs include:
Key Observations :
- Position of Bromine : Para- or meta-bromine (as in the target compound) optimizes steric and electronic interactions compared to ortho-substitution () .
- Methoxy vs. Hydroxy : Methoxy groups (target compound) improve membrane permeability over hydroxy-substituted analogs (), which may enhance bioavailability .
- Methyl Groups : The 3,3,7,8-tetramethyl configuration in the target compound likely reduces conformational flexibility compared to dimethyl derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
